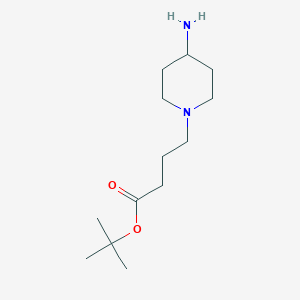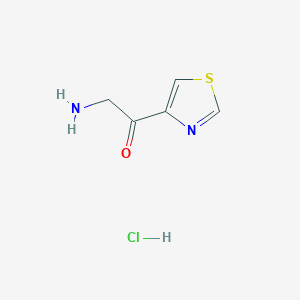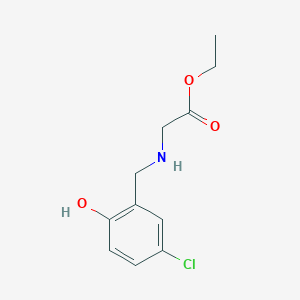![molecular formula C14H16ClN3O3 B15307964 3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride](/img/structure/B15307964.png)
3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a piperidine ring and an isoindoline moiety, making it a valuable target for synthetic chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like methanol and catalysts such as TMSI (trimethylsilyl iodide) to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimization techniques such as Design of Experiments (DoE) to enhance yield and efficiency . The process typically includes steps like purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and isoindolines, which have significant applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . The exact molecular targets and pathways vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: A closely related compound with similar structural features and applications in cancer therapy.
Thalidomide: Another related compound known for its immunomodulatory and anti-inflammatory properties.
Uniqueness
3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride is unique due to its specific combination of a piperidine ring and an isoindoline moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H16ClN3O3 |
|---|---|
Molekulargewicht |
309.75 g/mol |
IUPAC-Name |
3-[4-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C14H15N3O3.ClH/c15-6-8-2-1-3-9-7-17(14(20)12(8)9)10-4-5-11(18)16-13(10)19;/h1-3,10H,4-7,15H2,(H,16,18,19);1H |
InChI-Schlüssel |
NAQBUFLCOIBAAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid](/img/structure/B15307890.png)
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)


![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B15307899.png)


![tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate](/img/structure/B15307928.png)

![rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis](/img/structure/B15307944.png)



